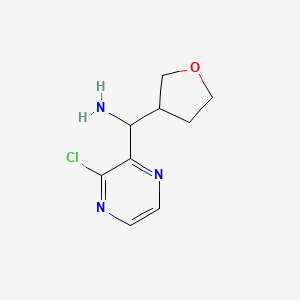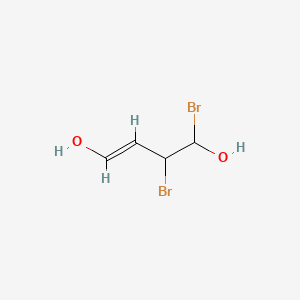
Aluminium tris(4-hydroxybenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium tris(4-hydroxybenzenesulphonate) is a coordination complex of aluminium with three 4-hydroxybenzenesulphonate ligands. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Aluminium tris(4-hydroxybenzenesulphonate) can be synthesized by reacting aluminium chloride with 4-hydroxybenzenesulphonic acid in an aqueous medium.
Precipitation Method: Another method involves the precipitation of aluminium ions with 4-hydroxybenzenesulphonate ions in a controlled pH environment.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reactant concentrations is maintained.
Continuous Flow Process: Some industrial processes use continuous flow reactors to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: Aluminium tris(4-hydroxybenzenesulphonate) can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.
Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other anions or neutral molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and various catalysts.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Various halides, amines, and other ligands.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, including different oxidation states of aluminium.
Reduction Products: Reduced forms of the compound, often involving changes in the oxidation state of aluminium.
Substitution Products: New coordination complexes with different ligands.
科学研究应用
Chemistry: Aluminium tris(4-hydroxybenzenesulphonate) is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. Biology: It has applications in biochemistry, particularly in studying enzyme mechanisms and interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which aluminium tris(4-hydroxybenzenesulphonate) exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates. In drug delivery, it may interact with biological membranes or target specific cells.
Molecular Targets and Pathways Involved:
Catalysis: Stabilization of transition states, activation of substrates.
Drug Delivery: Interaction with cell membranes, targeting specific receptors.
相似化合物的比较
Aluminium tris(phenolates): Similar coordination complexes with different phenolic ligands.
Aluminium tris(4-hydroxybenzenesulphonate) derivatives: Variants with different substituents on the phenol ring.
Uniqueness:
Aluminium tris(4-hydroxybenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other aluminium complexes.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
属性
CAS 编号 |
25395-08-8 |
|---|---|
分子式 |
C18H15AlO12S3 |
分子量 |
546.5 g/mol |
IUPAC 名称 |
aluminum;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/3C6H6O4S.Al/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |
InChI 键 |
JIXXOUFTHWJZGV-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


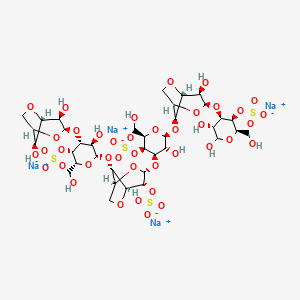

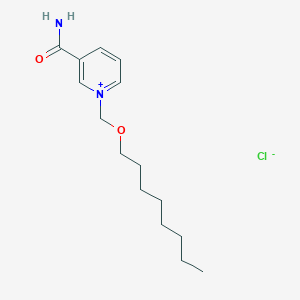
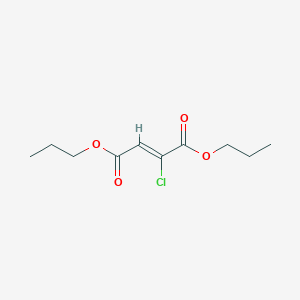
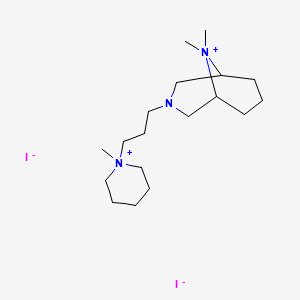
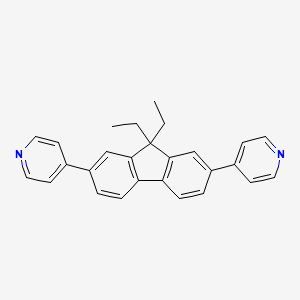
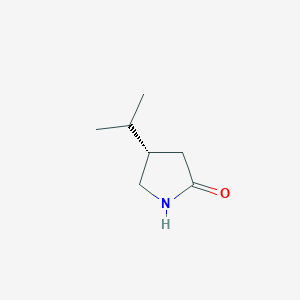
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
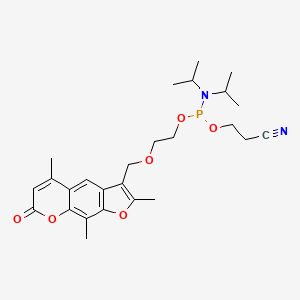
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
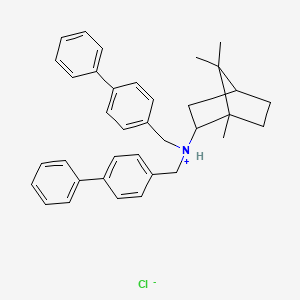
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
